molecular formula C8H6ClNO4 B1364106 Methyl 3-chloro-5-nitrobenzoate CAS No. 36138-28-0

Methyl 3-chloro-5-nitrobenzoate

Cat. No.: B1364106
CAS No.: 36138-28-0
M. Wt: 215.59 g/mol
InChI Key: UYQJTXQJNZMDBI-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 3-position and a nitro group at the 5-position on the benzene ring, with a methyl ester functional group. This compound is commonly used in various chemical synthesis processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-5-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of methyl 3-chlorobenzoate using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position . The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Ester Hydrolysis: Aqueous sodium hydroxide or sulfuric acid.

Major Products Formed:

    Nucleophilic Substitution: Products such as 3-azido-5-nitrobenzoate or 3-thiocyanato-5-nitrobenzoate.

    Reduction: 3-chloro-5-aminobenzoate.

    Ester Hydrolysis: 3-chloro-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-chloro-5-nitrobenzoate is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-nitrobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, making it more susceptible to nucleophilic attack. The chlorine atom serves as a leaving group in substitution reactions, while the ester functional group can undergo hydrolysis or transesterification.

Comparison with Similar Compounds

  • Methyl 3-chloro-4-nitrobenzoate
  • Methyl 3-chloro-5-methoxybenzoate
  • Methyl 3-chloro-4-fluorobenzoate

Comparison: Methyl 3-chloro-5-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific substitution products and reduction reactions .

Properties

IUPAC Name

methyl 3-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQJTXQJNZMDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388145
Record name methyl 3-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36138-28-0
Record name methyl 3-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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